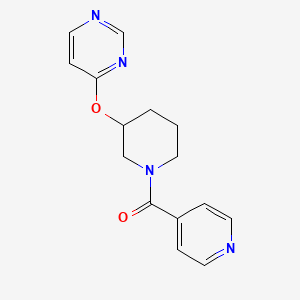

Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Description

Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a pyridin-4-yl group linked via a methanone bridge to a piperidine ring substituted with a pyrimidin-4-yloxy moiety. While direct mechanistic data for this compound are sparse in the provided evidence, its structural analogs and derivatives have been investigated for roles in insulin pathway modulation and cancer therapeutics, emphasizing its relevance in medicinal chemistry .

Properties

IUPAC Name |

pyridin-4-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(12-3-6-16-7-4-12)19-9-1-2-13(10-19)21-14-5-8-17-11-18-14/h3-8,11,13H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXURRZBKTZZTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyridine and pyrimidine rings can be synthesized through standard organic reactions such as cyclization and condensation reactions. The piperidine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

GLUT4-Targeting Analogs

Compounds such as N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide and (3-((3-((methyl(-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone () share functional similarities with the target compound. Key distinctions include:

- Substituent Diversity: The analogs in incorporate fluorophenyl, quinolinyl, and cyclopenta-pyrazolyl groups, which enhance lipophilicity and may improve membrane permeability compared to the pyrimidinyloxy group in the target compound.

- Binding Affinity : Docking studies (Table 2 in ) suggest that bulkier substituents in these analogs improve GLUT4 inhibition efficacy by occupying hydrophobic pockets in the protein target. The pyrimidinyloxy group in the target compound may instead favor hydrogen bonding due to its nitrogen-rich heterocycle .

Pyrido-Pyrimidinone Derivatives

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44g, ) demonstrates structural divergence through its pyrido[3,4-d]pyrimidinone core and piperazine substitution. Differences include:

Piperidin-1-yl Methanone Derivatives from Patents

European Patent EP 1 808 168 B1 () discloses analogs such as Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone and [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone. Key comparisons:

- Bioisosteric Effects : The oxadiazole moiety may enhance metabolic stability compared to the pyrimidinyloxy group, which could be susceptible to enzymatic hydrolysis .

Pyridine Derivatives with tert-Butyldimethylsilyloxy Groups

Compounds like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () highlight substituent-driven property modulation:

- Protective Groups : The tert-butyldimethylsilyloxy (TBS) group in these derivatives improves synthetic handling but introduces steric hindrance absent in the target compound.

Biological Activity

Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyridine and piperidine moiety, which enhances its pharmacological properties. Research has primarily focused on its applications in cancer therapy and as an enzyme inhibitor.

Chemical Structure

The compound can be represented by the following structure:

The biological activity of this compound is largely attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This mechanism is critical for its anticancer properties, making it a candidate for further exploration in cancer therapeutics.

Anticancer Properties

Recent studies have shown that this compound exhibits potent anticancer activity. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using the following parameters:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | CDK2 Inhibition |

| A549 (Lung Cancer) | 0.8 | CDK1 Inhibition |

| HeLa (Cervical Cancer) | 0.6 | Apoptosis Induction |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit various enzymes involved in disease progression. Notably, it has shown promise in inhibiting specific kinases associated with tumor growth and metastasis.

Study 1: Evaluation of Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer models. The results indicated a dose-dependent response, with significant tumor reduction observed in xenograft models treated with the compound.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to demonstrate that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibitor | 0.03 |

| 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | Anticancer Activity | 0.5 |

| 2-{3-[Pyridin-4-yloxy]methyl}piperidine derivatives | Moderate Activity | 0.8 |

The comparison highlights that while Pyridin-4-yloxy compounds exhibit promising anticancer properties, their specific mechanisms and potencies vary significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.